5-Ethyl-2,2'-anhydrouridine

uridine phosphorylase inhibition enzyme kinetics competitive inhibitor potency

5-Ethyl-2,2'-anhydrouridine (ANEUR; CAS 72503-93-6), also designated 2,2'-anhydro-5-ethyluridine or 5-ethyl-cyclouridine, is a conformationally restricted nucleoside analog belonging to the 2,2'-anhydrouridine class. Its defining structural feature—a 2,2'-anhydro bridge linking the uracil base and ribose moieties—locks the molecule in a rigid high-syn conformation that mimics the transition state of uridine phosphorolysis.

Molecular Formula C11H14N2O5
Molecular Weight 254.24 g/mol
Cat. No. B1252360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2,2'-anhydrouridine
Synonyms2,2'-anhydro-5-ethyluridine
5-ethyl-2,2'-anhydrouridine
5-ethyl-cyclouridine
5-ethyl-O(2),2'-cyclouridine
ANEUR
Molecular FormulaC11H14N2O5
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCCC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O
InChIInChI=1S/C11H14N2O5/c1-2-5-3-13-10-8(7(15)6(4-14)17-10)18-11(13)12-9(5)16/h3,6-8,10,14-15H,2,4H2,1H3/t6-,7-,8+,10-/m1/s1
InChIKeyNLWQRNYZXJQRQT-BDNRQGISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2,2'-anhydrouridine (ANEUR): A Potent Uridine Phosphorylase Inhibitor for Anticancer Chemopotentiation Research


5-Ethyl-2,2'-anhydrouridine (ANEUR; CAS 72503-93-6), also designated 2,2'-anhydro-5-ethyluridine or 5-ethyl-cyclouridine, is a conformationally restricted nucleoside analog belonging to the 2,2'-anhydrouridine class [1]. Its defining structural feature—a 2,2'-anhydro bridge linking the uracil base and ribose moieties—locks the molecule in a rigid high-syn conformation that mimics the transition state of uridine phosphorolysis [2]. This compound functions as a potent, competitive, and selective inhibitor of uridine phosphorylase (UrdPase, EC 2.4.2.3), the enzyme responsible for cleaving uridine to uracil and ribose-1-phosphate [3]. Unlike generic uridine analogs, ANEUR is not a substrate for either uridine phosphorylase or thymidine phosphorylase, which is essential for its in vivo stability and sustained pharmacodynamic effect [3].

Why 5-Ethyl-2,2'-anhydrouridine Cannot Be Replaced by Unsubstituted 2,2'-Anhydrouridine or Other Uridine Phosphorylase Inhibitors


Uridine phosphorylase inhibitors are not functionally interchangeable. The unsubstituted parent compound 2,2'-anhydrouridine (cyclouridine) exhibits an apparent Ki of 2.268 µM against mammalian uridine phosphorylase—approximately 90-fold weaker than ANEUR's Ki of 25 nM [1]. Even within the 5-substituted 2,2'-anhydrouridine series, potency varies dramatically with the nature of the C5 substituent; the 5-ethyl group confers near-maximal inhibitory potency within this chemotype, while other substitutions (e.g., 5-benzyl, 5-benzyloxybenzyl) shift the pharmacological profile toward different enzyme sources or alter the hydrophobicity-driven binding mode [2][3]. Furthermore, the in vivo chemopotentiation activity—the ability to enhance 5-fluorouridine (FUR) antitumor efficacy while differentially modulating 5-fluoro-2'-deoxyuridine (FUdR)—is a functional property specifically demonstrated for ANEUR and cannot be assumed for other uridine phosphorylase inhibitors without equivalent in vivo validation [4].

Quantitative Differentiation Evidence for 5-Ethyl-2,2'-anhydrouridine Against Closest Analogs and In-Class Alternatives


Uridine Phosphorylase Inhibitory Potency: ANEUR (Ki = 25 nM) vs. Unsubstituted 2,2'-Anhydrouridine (Ki = 2,268 nM)

5-Ethyl-2,2'-anhydrouridine (ANEUR) is the most potent member of the 5-substituted-2,2'-anhydrouridine series, with an apparent Ki value of 25 nM against uridine phosphorylase [1]. In direct comparison, the unsubstituted parent compound 2,2'-anhydrouridine (cyclouridine) exhibits an apparent Ki of 2.268 µM (2,268 nM) against mammalian uridine phosphorylase . This represents an approximately 91-fold greater inhibitory potency for ANEUR relative to its unsubstituted analog. ANEUR is a competitive inhibitor with respect to uridine as substrate and is not itself a substrate of the enzyme [1].

uridine phosphorylase inhibition enzyme kinetics competitive inhibitor potency

In Vivo Chemopotentiation: ANEUR Reduces FUR LD50 3-Fold and Suppresses Tumor Growth by 91% in Murine Adenocarcinoma Models

Co-administration of ANEUR with 5-fluorouridine (FUR) in murine tumor models produced two quantitative measures of in vivo pharmacological enhancement: (i) the LD50 of FUR decreased from 9 mg/kg (FUR alone, 5 consecutive days) to 3 mg/kg (FUR + ANEUR), a 3-fold increase in toxicity reflecting enhanced FUR bioavailability [1]; (ii) in the murine mammary adenocarcinoma 755 model, FUR alone (5 mg/kg/day × 3 days) or ANEUR alone (280 mg/kg/day × 3 days) produced no significant reduction in mean tumor weight versus untreated controls, whereas the FUR + ANEUR combination reduced mean tumor weight by 91% relative to controls [1]. In a separate study using human colon adenocarcinoma LS174T xenografts in athymic nude mice, ANEUR markedly potentiated FUR antitumor activity [2].

in vivo chemopotentiation fluorouridine antitumor activity murine adenocarcinoma 755 LD50 modulation

Differential Modulation of Fluoropyrimidine Antitumor Activity: ANEUR Potentiates FUR but Annihilates FUdR Efficacy

ANEUR exerts opposing effects on the antitumor activity of two clinically relevant fluoropyrimidines: it markedly potentiates 5-fluorouridine (FUR) while annihilating the antitumor activity of 5-fluoro-2'-deoxyuridine (FUdR) and 5'-deoxy-5-fluorouridine (DFUR) in the murine adenocarcinoma 755 system [1]. This differential effect was confirmed in a second independent study using colon adenocarcinoma 38, where FUdR lost its antitumor activity in combination with ANEUR, but FUR activity was potentiated [2]. Notably, this differential effect is species- and/or tumor-dependent: in the human adenocarcinoma LS174T xenograft model, ANEUR did not alter FUdR antitumor activity [1]. In vitro, ANEUR inhibited the phosphorolytic cleavage of both FUR and FUdR by uridine phosphorylase, explaining the in vivo suppression of conversion to 5-fluorouracil [1].

fluoropyrimidine pharmacology FUR vs. FUdR tumor-selective chemopotentiation uridine phosphorylase mechanism

Enzyme Selectivity: ANEUR Inhibits Uridine Phosphorylase Without Affecting Thymidine Phosphorylase at Functional Concentrations

ANEUR and related 5-substituted-2,2'-anhydrouridines are selective inhibitors of uridine phosphorylase and have no effect on thymidine phosphorylase [1]. This selectivity is a class-wide property confirmed across multiple studies: inhibitory effects were observed only against uridine phosphorylase, not thymidine phosphorylase, from E. coli, and inhibition was competitive with respect to uridine as substrate [2]. This selectivity profile contrasts with broader-spectrum pyrimidine nucleoside phosphorylase inhibitors that may confound experimental interpretation by simultaneously blocking both uridine and thymidine salvage pathways. Within the 2,2'-anhydrouridine class, the compounds were 10- to 30-fold more effective against the rat (mammalian) enzyme compared to the E. coli (bacterial) enzyme, indicating species-specific potency differences that are relevant for selecting the appropriate experimental system [2].

enzyme selectivity uridine vs. thymidine phosphorylase off-target profiling pyrimidine nucleoside phosphorylase

Conformational Rigidity as a Mechanistic Differentiator: ANEUR Is Locked in the High-Syn Bioactive Conformation

The 2,2'-anhydro bridge in ANEUR eliminates rotational freedom about the N-glycosidic bond, permanently locking the nucleoside in a high-syn conformation. NMR spectroscopic studies demonstrated that this rigid high-syn conformation closely mimics the conformation adopted by natural uridine substrates when bound to uridine phosphorylase [1]. This conformational pre-organization is functionally significant: the 2,2'-anhydrouridines (fixed high-syn isomers) bind far more potently than 2,5'-anhydrouridines (fixed syn isomers), while 6,5'-cyclo-, O5',6-methano-, and 6,3'-methanouridines (fixed anti isomers) show no binding whatsoever to uridine phosphorylase from Toxoplasma gondii [2]. The C5-ethyl substituent likely contributes additional hydrophobic contacts within the enzyme's C5 binding pocket, further enhancing affinity relative to unsubstituted 2,2'-anhydrouridine [2].

nucleoside conformation high-syn rotamer NMR spectroscopy structure-activity relationship

Potency Comparison Against Alternative Uridine Phosphorylase Inhibitor Chemotypes: ANEUR (Ki = 25–99 nM) vs. BAU (Ki = 98 nM) and BBAU (Ki = 32 nM)

When benchmarked against structurally distinct uridine phosphorylase inhibitors from the benzylacyclouridine class, ANEUR exhibits comparable or superior potency: 5-benzylacyclouridine (BAU) has a Ki of 98 nM, and 5-benzyloxybenzylacyclouridine (BBAU) has a Ki of 32 nM [1]. ANEUR's reported Ki values of 25 nM (mammalian UrdPase) and 99 nM (Sarcoma 180 UrdPase) place it in the same high-potency range as these acyclonucleoside inhibitors [2]. However, ANEUR retains a critical structural advantage: as a 2,2'-anhydronucleoside with an intact (though constrained) ribose moiety, it may more faithfully probe the active-site architecture of uridine phosphorylase compared to acyclonucleosides lacking the ribose ring. Furthermore, ANEUR has been validated in in vivo tumor models for chemopotentiation, whereas BAU/BBAU in vivo tumor efficacy data are comparatively limited [3].

uridine phosphorylase inhibitor benchmarking BAU BBAU acyclonucleoside comparator

Validated Research and Industrial Application Scenarios for 5-Ethyl-2,2'-anhydrouridine (ANEUR)


In Vivo Fluoropyrimidine Chemopotentiation Studies in Murine Tumor Models

ANEUR is the uridine phosphorylase inhibitor of choice for in vivo studies examining pharmacological enhancement of 5-fluorouridine (FUR) antitumor activity. The compound has been directly validated to reduce FUR LD50 from 9 to 3 mg/kg (3-fold) and to suppress tumor growth by 91% in the murine adenocarcinoma 755 model when co-administered with FUR, whereas neither agent alone produced significant tumor inhibition [1]. The differential effect—potentiation of FUR but annihilation of FUdR activity—must be carefully accounted for in experimental design, making ANEUR particularly suitable for mechanistic studies dissecting the relative contributions of FUR and FUdR to fluoropyrimidine efficacy [2].

Uridine Phosphorylase Active-Site Structural Biology and Conformational Probing

ANEUR's rigid high-syn conformation, permanently fixed by the 2,2'-anhydro bridge, makes it an ideal conformational probe for X-ray crystallography and molecular dynamics studies of uridine phosphorylase active-site architecture. NMR studies have established that ANEUR's solution conformation mimics the enzyme-bound conformation of the natural substrate uridine [1]. The compound's ~91-fold potency advantage over unsubstituted 2,2'-anhydrouridine enables co-crystallization at lower concentrations, potentially facilitating higher-resolution structural determination [2].

Selective Uridine Salvage Pathway Blockade in Nucleoside Metabolism Research

For experiments requiring clean, selective inhibition of uridine phosphorylase without confounding effects on thymidine phosphorylase, ANEUR provides a well-characterized tool. Studies have confirmed that 5-substituted-2,2'-anhydrouridines inhibit only uridine phosphorylase, with no effect on thymidine phosphorylase, and are not substrates of either enzyme [1]. The 10- to 30-fold selectivity for mammalian over bacterial uridine phosphorylase should inform enzyme source selection in biochemical assays [2].

Benchmarking Novel Uridine Phosphorylase Inhibitors in Structure-Activity Relationship (SAR) Campaigns

As the most potent member of the 5-substituted-2,2'-anhydrouridine series with Ki values ranging from 25 to 99 nM depending on enzyme source, ANEUR serves as the gold-standard positive control for SAR studies aimed at developing next-generation uridine phosphorylase inhibitors [1]. Its well-characterized in vitro and in vivo profile—including competitive inhibition mechanism, enzyme selectivity, and tumor model validation—provides a comprehensive benchmark against which novel chemical entities can be rigorously compared across multiple performance dimensions [2].

Quote Request

Request a Quote for 5-Ethyl-2,2'-anhydrouridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.